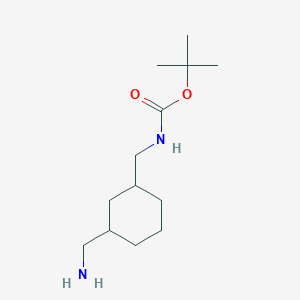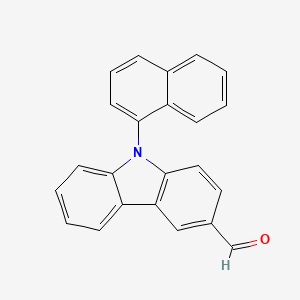
9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde
Übersicht
Beschreibung
9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde is an organic compound that features a naphthalene ring fused to a carbazole structure with an aldehyde functional group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Core: The carbazole core can be synthesized through the cyclization of 2-aminobiphenyl derivatives.
Naphthyl Substitution:
Formylation: The final step involves the formylation of the carbazole derivative at the 3-position using a Vilsmeier-Haack reaction, which employs DMF and POCl3 as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 9-(Naphthalen-1-YL)-9H-carbazole-3-carboxylic acid.
Reduction: 9-(Naphthalen-1-YL)-9H-carbazole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: Employed in the development of photonic materials and devices, including sensors and switches.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde in various applications depends on its interaction with molecular targets:
Electronic Applications: Functions as an electron donor or acceptor in electronic devices, facilitating charge transport.
Biological Applications: May interact with biological macromolecules, such as proteins and DNA, through π-π stacking and hydrogen bonding, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(Naphthalen-2-YL)-9H-carbazole-3-carbaldehyde: Similar structure but with the naphthyl group at the 2-position.
9-(Phenyl)-9H-carbazole-3-carbaldehyde: Contains a phenyl group instead of a naphthyl group.
9-(Anthracen-1-YL)-9H-carbazole-3-carbaldehyde: Features an anthracene group instead of a naphthalene group.
Uniqueness
9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde is unique due to the specific positioning of the naphthyl group, which influences its electronic and steric properties. This positioning can enhance its performance in electronic and photonic applications compared to its analogs.
Eigenschaften
IUPAC Name |
9-naphthalen-1-ylcarbazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO/c25-15-16-12-13-23-20(14-16)19-9-3-4-10-22(19)24(23)21-11-5-7-17-6-1-2-8-18(17)21/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLSOVZHRAEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)C=O)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655305 | |
| Record name | 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119471-79-3 | |
| Record name | 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one](/img/structure/B3319911.png)
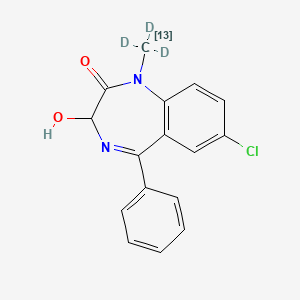

![Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid](/img/structure/B3319942.png)

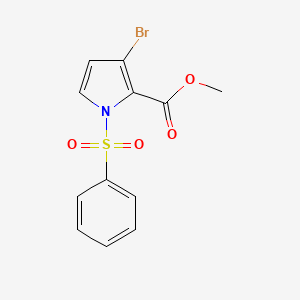
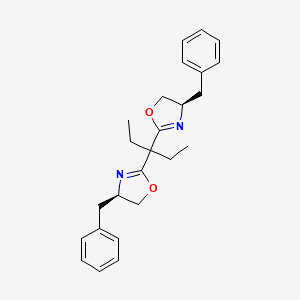
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3319972.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-3-amine](/img/structure/B3319999.png)

